molecular formula C19H18N2O2S B2584613 8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1904213-90-6

8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline

Cat. No.: B2584613
CAS No.: 1904213-90-6
M. Wt: 338.43
InChI Key: BLPNNRZOXVXSJW-UHFFFAOYSA-N
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Description

8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline is a sophisticated synthetic quinoline derivative designed for advanced pharmacological and oncological research. Quinoline scaffolds are recognized as privileged structures in medicinal chemistry due to their versatile biological activities and presence in numerous therapeutic agents . This specific compound is engineered to explore targeted cancer therapies, particularly through the modulation of key metabolic enzymes and kinase signaling pathways that are crucial for cancer cell proliferation and survival. Its molecular architecture, which integrates a quinoline core with a pyrrolidinyl-oxygen linker and a methylthiophene carbonyl moiety, is characteristic of modern drug design strategies aimed at achieving high selectivity and potency against specific molecular targets . The primary research value of this compound lies in its potential application as a modulator of pyruvate kinase M2 (PKM2). PKM2 is a critical, rate-limiting glycolytic enzyme that is frequently upregulated in many human tumors . It exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. Cancer cells predominantly express the dimeric form, which supports anabolic processes necessary for rapid growth . Modulating the activity of PKM2 presents a promising strategy for altering tumor metabolism. Structurally related 8-quinoline sulfonamide derivatives have been demonstrated to bind to PKM2, reducing intracellular pyruvate levels in cancer cells like A549 lung carcinoma, and subsequently impairing cell viability and disrupting cell-cycle progression . The "pyrrolidin-3-yl]oxy" linker in this compound's structure is a notable feature, as pyrrolidine derivatives are frequently employed in medicinal chemistry to optimize the pharmacodynamic and pharmacokinetic properties of lead molecules, including their three-dimensional orientation and interaction with biological targets . Furthermore, the 5-methylthiophene-2-carbonyl group is a heteroaromatic fragment that can enhance binding affinity through specific interactions with enzyme active sites. Beyond metabolic regulation, quinoline-based compounds have well-documented affinities for a variety of kinase targets . Kinases are a major class of drug targets in oncology, and quinoline derivatives have been developed as potent inhibitors for receptors such as the platelet-derived growth factor receptor (PDGFR), which is implicated in several proliferative diseases . This multi-target potential makes this compound a valuable chemical probe for investigating complex signaling networks in cancer biology. This product is intended For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human use. Researchers handling this compound should adhere to all applicable safety protocols and guidelines for chemical substances.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-7-8-17(24-13)19(22)21-11-9-15(12-21)23-16-6-2-4-14-5-3-10-20-18(14)16/h2-8,10,15H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPNNRZOXVXSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of a suitable amino acid derivative, such as proline, using reagents like phosphorus oxychloride.

    Attachment of the 5-Methylthiophene-2-Carbonyl Group: The 5-methylthiophene-2-carbonyl group can be introduced through an acylation reaction using 5-methylthiophene-2-carbonyl chloride and a base such as triethylamine.

    Formation of the Ether Bond: The final step involves the coupling of the quinoline core with the pyrrolidine ring through an ether bond, which can be achieved using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Biological Activities

8-Hydroxyquinoline derivatives, including the compound , have been reported to exhibit a wide range of biological activities:

  • Anticancer Activity : Several studies have demonstrated the potential of 8-hydroxyquinoline derivatives as anticancer agents. For instance, compounds with modifications on the quinoline structure have shown significant cytotoxicity against various human cancer cell lines, including lung and cervical carcinoma cells. One study reported that a modified derivative exhibited an IC50 value of 5.6 µM against A-549 lung cancer cells, surpassing the efficacy of standard treatments like doxorubicin .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of 8-hydroxyquinoline can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. A hybrid molecule combining 8-hydroxyquinoline with ciprofloxacin displayed promising antibacterial activity with lower minimum inhibitory concentration (MIC) values compared to ciprofloxacin alone .
  • Antiviral and Antifungal Effects : The pharmacological profile of 8-hydroxyquinoline derivatives extends to antiviral and antifungal activities. These compounds have been explored as potential treatments for viral infections and fungal diseases due to their ability to disrupt cellular processes in pathogens .

Case Studies

Several case studies illustrate the practical applications and effectiveness of 8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline:

  • Antitumor Efficacy : In vivo studies using xenograft models demonstrated that specific derivatives could significantly inhibit tumor growth without causing toxicity to normal tissues. For example, a derivative showed complete tumor regression in Hep3B xenografts at a dosage of 10 mg/kg/day over nine days .
  • Mechanistic Studies : Research has delved into understanding the mechanism of action of these compounds, revealing their ability to induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .
  • Hybrid Molecule Development : The creation of hybrid molecules combining 8-hydroxyquinoline with other pharmacophores has led to compounds with enhanced efficacy against resistant bacterial strains and improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to DNA: The quinoline core can intercalate into DNA, disrupting its structure and function.

    Inhibiting Enzymes: The compound can inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases.

    Modulating Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

Several quinoline derivatives with diverse substituents have been synthesized and characterized (). For example:

  • 5-Chloro-7-(pyrrolidin-1-yl-methyl)quinolin-8-ol (5a): Contains a pyrrolidinyl-methyl group at the 7-position and a hydroxyl group at the 8-position.
  • 5-Chloro-8-hydroxyquinoline derivatives (5a–5d): Feature chloro and hydroxy groups with varying alkyl/aryl substitutions.
Key Differences:
  • The target compound lacks chloro or hydroxy groups but incorporates a pyrrolidinyl-oxy-thiophene substituent at the 8-position.
  • Melting points of analogs range from 104°C to 243°C (), suggesting that the bulky thiophene-carbonyl group in the target compound could lower its melting point due to reduced crystallinity.

Heterocyclic Acyl Groups on Pyrrolidine

Compounds in and highlight the impact of varying heterocyclic acyl groups on pyrrolidine:

  • Example 5 () : Features a thiazole-5-carbonyl group.
  • Example 6 () : Contains a 5-methylisoxazole-3-carbonyl group.
  • Target Compound : Utilizes a 5-methylthiophene-2-carbonyl group.
Structural and Electronic Comparisons:
Heterocycle Ring Atoms Electron Density Potential Impact
Thiophene (Target) S only Electron-rich Enhanced π-π interactions
Thiazole S, N Moderate polarity Improved hydrogen bonding
Isoxazole O, N Polar Increased solubility
  • The thiophene group’s electron-rich nature may favor interactions with aromatic residues in biological targets, whereas thiazole/isoxazole groups could engage in hydrogen bonding due to nitrogen/oxygen atoms .

Structural Analogs with Similar Linkers

5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride ():

  • Shares the pyrrolidinyl-oxy-quinoline backbone but lacks the thiophene-carbonyl group.
  • The hydrochloride salt form likely exhibits higher aqueous solubility compared to the target compound’s free base.

Hexahydroquinoline Derivatives ()

The hexahydroquinoline derivative 8-methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile contains a thiophen-2-yl group, though on a saturated quinoline core.

  • Biological Relevance: This compound has shown anti-inflammatory and cardiotonic properties, suggesting that thiophene substituents may contribute to bioactivity .

Biological Activity

The compound 8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline (CAS Number: 1250971-62-0) is a derivative of quinoline that has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₁H₁₅N₁O₂S
Molecular Weight225.31 g/mol
CAS Number1250971-62-0
StructureStructure

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted that similar compounds showed effectiveness against various bacterial strains and fungi. The presence of the 5-methylthiophene moiety may enhance the lipophilicity and bioavailability of the compound, contributing to its antimicrobial efficacy.

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer properties. For instance, compounds with structural similarities to This compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of cell cycle progression
  • Induction of apoptosis
  • Inhibition of angiogenesis

In vitro studies demonstrated that certain quinoline derivatives could inhibit the growth of cancer cell lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer) with IC50 values in the micromolar range.

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Similar quinoline derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial mediators in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines.

Study 1: Antiviral Activity

A recent study evaluated various quinoline derivatives for their antiviral activity against H5N1 influenza virus. The most effective compounds exhibited over 90% inhibition of virus growth with minimal cytotoxicity. The structure–activity relationship indicated that electron-withdrawing groups on the anilide ring significantly enhanced antiviral potency .

Study 2: Structural Optimization for Anticancer Activity

In a comparative analysis, researchers synthesized several quinoline derivatives, including This compound . They evaluated these compounds for their anticancer activity using MTT assays on various cancer cell lines. The findings revealed that modifications to the pyrrolidine ring improved selectivity and potency against specific cancer types .

Study 3: In Silico Predictions

Computational modeling has been employed to predict the biological activity of quinoline derivatives. Molecular docking studies indicated favorable interactions between This compound and target proteins involved in cancer progression and inflammation, suggesting a mechanism for its observed biological activities .

Q & A

Q. What synthetic strategies are employed for constructing the 8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline scaffold?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Preparation of the pyrrolidine-thiophene intermediate via coupling of 5-methylthiophene-2-carbonyl chloride with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMSO) .
  • Step 2 : Etherification of 8-hydroxyquinoline with the pyrrolidine intermediate using Mitsunobu conditions (e.g., DIAD, PPh₃) or nucleophilic substitution .
  • Key Considerations : Solvent choice (DMSO vs. DMF) impacts reaction efficiency, and column chromatography is often required for purification .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the quinoline-pyrrolidine linkage and thiophene substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for the pyrrolidine ring conformation .

Q. What biological activities are hypothesized for this compound based on structural analogs?

  • Methodological Answer :
  • Antimicrobial Potential : Fluorinated quinoline derivatives exhibit activity against bacterial biofilms; similar assays (e.g., MIC testing) can be applied .
  • CNS Applications : Quinoline-pyrrolidine hybrids may modulate serotonin receptors; radioligand binding assays (e.g., 5-HT₁A antagonism screens) are recommended .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrrolidine-quinoline coupling step?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates .
  • Catalyst Selection : Evaluate organocatalysts like DABCO for pyrrolidine activation .
  • Temperature Control : Reactions at 60–80°C often improve kinetics without decomposition .
  • Example Data :
SolventCatalystYield (%)Purity (%)
DMFK₂CO₃7298
DMSODABCO6895

Q. How to address contradictory bioactivity results in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Systematic Substituent Variation : Compare analogs with trifluoromethyl (electron-withdrawing) vs. methyl (electron-donating) groups on the thiophene ring to assess electronic effects .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins, resolving discrepancies between in vitro and in silico data .
  • Case Study : Fluorination at the quinoline 6-position enhanced antibacterial activity by 40% in analogs, suggesting similar modifications here .

Q. What advanced techniques validate the compound’s metabolic stability?

  • Methodological Answer :
  • In Vitro Assays : Microsomal stability tests (human liver microsomes + NADPH) to measure half-life .
  • LC-MS/MS Metabolite ID : Identify oxidation products (e.g., hydroxylation at the pyrrolidine ring) .
  • Comparative Analysis : Benchmark against known quinoline derivatives (e.g., 4-amino-2-methyl-8-trifluoromethylquinoline) to contextualize stability .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across similar quinoline derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Ensure consistency in IC₅₀ measurements (e.g., 24h vs. 48h incubation) .
  • Cell Line Variability : Test across multiple lines (e.g., HeLa vs. HEK293) to rule out cell-specific effects .
  • Example : A pyranoquinolinone analog showed IC₅₀ = 12 μM in HeLa cells but was inactive in HEK293, highlighting lineage-dependent responses .

Methodological Recommendations

  • Synthetic Protocol Validation : Reproduce yields from analogous compounds (e.g., 6-fluoro-4-sulfonylquinoline derivatives) to establish baseline expectations .
  • Biological Assay Design : Include positive controls (e.g., ciprofloxacin for antimicrobial screens) to normalize activity metrics .
  • Computational Workflow : Pair DFT calculations (for reaction mechanisms) with MD simulations (for protein-ligand dynamics) .

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